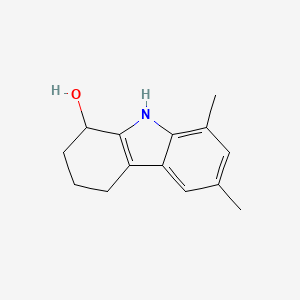

6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as 2,3,4,9-tetrahydro-1H-carbazoles, has been reported in the literature . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .Aplicaciones Científicas De Investigación

Photophysics

Research on carbazole derivatives has provided insights into their photophysical properties, demonstrating their sensitivity to solvent polarity and their potential in fluorescence studies. For example, compounds like 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO) show significant shifts in fluorescence spectral properties in response to solvent polarity changes, influenced by intermolecular hydrogen bonding. This sensitivity is crucial for understanding the photophysical behavior of carbazole derivatives in various environments (Ghosh et al., 2013).

Organic Microelectronics

Carbazole derivatives have been explored for their application in organic microelectronics. Studies on compounds like 6,12-dimethylindolo[3,2-b]carbazoles reveal their potential in organic field-effect transistors (OFETs). These compounds exhibit promising electronic properties due to their coplanar molecular structure and π-stacking, which are essential for high-performance OFETs (Wakim et al., 2004).

Anti-HIV Activity

Certain carbazole derivatives, such as chloro-1,4-dimethyl-9H-carbazole derivatives, have shown selective anti-HIV activity. Preliminary biological investigations have identified compounds with promising profiles for the development of new anti-HIV drugs, highlighting the therapeutic potential of carbazole derivatives in treating chronic infections (Saturnino et al., 2018).

OLED Materials

Carbazole compounds are of interest as host materials for triplet emitters in OLEDs. The ability to tune the HOMO level without influencing the triplet energy in small molecules makes carbazole derivatives valuable for OLED applications. Their structural modifications can lead to significant improvements in OLED performance, offering a pathway to more efficient and stable devices (Brunner et al., 2004).

Organic Synthesis

Carbazole derivatives have also been utilized in organic synthesis, demonstrating their versatility as reagents and catalysts in various chemical transformations. For instance, the palladium(II)-catalyzed C(sp3)-H oxidation of dimethyl carbamoyl tetrahydrocarbazoles highlights their potential in directed oxidation processes, showcasing the applicability of carbazole frameworks in complex organic synthesis strategies (Nakano & Lupton, 2014).

Mecanismo De Acción

Target of Action

It is known that tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that the compound may interact with multiple targets within these pathways.

Mode of Action

It is known that the oxidation of substituted tetrahydrocarbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . This suggests that the compound may interact with its targets through oxidation reactions.

Biochemical Pathways

Given the broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives, it is likely that the compound affects multiple pathways related to antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Pharmacokinetics

The compound’s predicted density is approximately 1 g/cm3 , which may influence its distribution and bioavailability.

Result of Action

Given the compound’s broad spectrum of biological activity, it is likely that it induces a variety of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

6,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-8-6-9(2)13-11(7-8)10-4-3-5-12(16)14(10)15-13/h6-7,12,15-16H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUUFICNYNDRAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=C(N2)C(CCC3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)

![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)

![2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2760482.png)

![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2760486.png)

![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2760488.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2760489.png)